![molecular formula C19H26N4O5S B2982968 4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034378-04-4](/img/structure/B2982968.png)
4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a chemical compound that has been studied for its potential to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Chemical Reactions Analysis
The compound has been found to have an impact on monoclonal antibody production in cell cultures . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study explored the synthesis of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives containing a biologically active sulfonamide moiety. These compounds, including structures similar to the queried compound, displayed significant antimicrobial activity against various bacterial and fungal strains, surpassing the activity of reference drugs in some cases (Ghorab et al., 2017).
Analytical Chemistry and Immunology
In analytical chemistry, compounds with structural similarities have been used in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs). For instance, antibodies raised against compounds with sulfonamide structures were employed for detecting a range of sulfonamide antibiotic congeners in milk samples, demonstrating the potential of these compounds in immunological assays and quality control (Adrián et al., 2009).
Polymer Chemistry
Compounds related to the queried structure have been used in the synthesis of novel polyamides and poly(amide-imide)s. These polymers exhibited high thermal stability and solubility in polar solvents, making them suitable for various industrial applications. Such polymers can be used in high-performance materials due to their thermal and chemical resistance (Saxena et al., 2003).
Drug Synthesis and Cancer Research
Sulfonamide derivatives have been utilized in the synthesis of various drugs. For example, CI-921, a derivative with activity in experimental solid tumors, was studied in phase II trials for patients with solid tumors. This demonstrates the role of such compounds in the development of new anticancer therapies (Sklarin et al., 1992).
Mechanism of Action
Target of Action
The primary targets of this compound are Myosin light chain 6B , Myosin regulatory light chain 12A , and Myosin-7 . These proteins are part of the myosin family, which are motor proteins essential for muscle contraction and other cellular functions.
Mode of Action
It is known to interact with its targets, potentially altering their function or activity .
Biochemical Pathways
Given its targets, it may influence pathways related to muscle contraction and cellular movement .
Result of Action
In a study, this compound was found to increase monoclonal antibody production in Chinese hamster ovary cells . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
properties
IUPAC Name |
4-[[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-21(2)19(26)22-11-9-14(10-12-22)13-20-29(27,28)16-5-3-15(4-6-16)23-17(24)7-8-18(23)25/h3-6,14,20H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMIDZASSWLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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